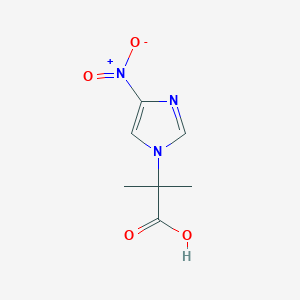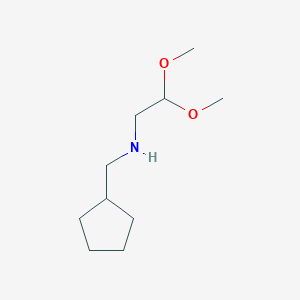
1-(6-Fluoropyridin-2-yl)-4-methylpiperazine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(6-Fluoropyridin-2-yl)-4-methylpiperazine” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "1-(6-Fluoropyridin-2-yl)-4-methylpiperazine" .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Fluoropyridin-2-yl)-4-methylpiperazine” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Metallation of π-Deficient Heteroaromatic Compounds
Metallation of π-deficient heterocyclic compounds, including fluoropyridine derivatives, represents a significant area of research in organic chemistry. The study by Marsais and Quéguiner (1983) focuses on the metallation regioselectivity of 3-fluoropyridine, which is chemoselectively lithiated at low temperatures using specific chelates or lithium diisopropylamide. The resulting lithiated isomers serve as key intermediates for synthesizing a variety of disubstituted pyridines, highlighting the importance of such reactions in the synthesis of complex organic molecules (Marsais & Quéguiner, 1983).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258, which is a N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property makes it and its analogues crucial in the field of molecular biology for applications such as fluorescent DNA staining and the analysis of nuclear DNA content. The review by Issar and Kakkar (2013) covers the uses of Hoechst derivatives in plant cell biology, showcasing their importance in chromosome and nuclear staining, and highlighting their potential as a starting point for rational drug design (Issar & Kakkar, 2013).
Behavioral Pharmacology of Serotonin Antagonists
The review on the behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist, by Hudzik et al. (2003) highlights its anxiolytic and antidepressant potential. This compound, structurally related to 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine, shows utility in treating anxiety and affective disorders, emphasizing the relevance of such compounds in neuropsychopharmacology (Hudzik et al., 2003).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, including those with piperazine structures, have been developed as chemosensors for various analytes, demonstrating high selectivity and sensitivity. The review by Roy (2021) discusses DFP-based chemosensors for detecting metal ions, anions, and neutral molecules, highlighting the emerging field of DFP-based fluorescent chemosensors and the opportunities for developing new sensing modalities (Roy, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVBILROIOPJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridin-2-yl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine](/img/structure/B3093757.png)

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)


